1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
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Overview
Description
1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzoyl chloride, 4-fluorobenzyl alcohol, and piperidine.
Step 1: The first step involves the reaction of 3-bromobenzoyl chloride with piperidine to form 1-(3-bromobenzoyl)piperidine.
Step 2: In the second step, 4-fluorobenzyl alcohol is converted to 4-fluorobenzyl chloride using thionyl chloride.
Step 3: Finally, 1-(3-bromobenzoyl)piperidine is reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Substituted derivatives with different functional groups.
Oxidation: Oxidized products such as ketones or carboxylic acids.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity and affecting biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine: Similar structure with a chlorine atom instead of bromine.
1-(3-bromobenzoyl)-4-{[(4-methylphenyl)methoxy]methyl}piperidine: Similar structure with a methyl group instead of fluorine.
1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)ethoxy]methyl}piperidine: Similar structure with an ethoxy group instead of methoxy.
Uniqueness
1-(3-bromobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is unique due to the specific combination of bromine and fluorine substituents, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3-bromophenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFNO2/c21-18-3-1-2-17(12-18)20(24)23-10-8-16(9-11-23)14-25-13-15-4-6-19(22)7-5-15/h1-7,12,16H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILMQKHCJCFAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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